molecular formula C11H7NO3S B4838059 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione

5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No. B4838059
M. Wt: 233.24 g/mol
InChI Key: YZDGNDQTBRQPLL-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as FPTD, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FPTD belongs to the thiazolidinedione class of compounds, which are known for their anti-inflammatory, antioxidant, and antidiabetic properties.

Mechanism of Action

The mechanism of action of 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione may act by inhibiting the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is its potential therapeutic applications. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory, antioxidant, and antidiabetic properties, which make it a promising candidate for the treatment of a number of diseases. However, there are also some limitations to using 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments. For example, 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has a relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. One area of interest is the potential use of 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in the treatment of cancer. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of cancer. Another area of interest is the potential use of 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in the treatment of Alzheimer's disease and Parkinson's disease. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have neuroprotective properties, which may make it a promising candidate for the treatment of these diseases. Finally, there is also interest in investigating the mechanism of action of 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in more detail, in order to better understand how it exerts its therapeutic effects.
Conclusion:
In conclusion, 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory, antioxidant, and antidiabetic properties, and has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. While there are some limitations to using 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in lab experiments, there are also a number of promising future directions for research on this compound.

Scientific Research Applications

5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antidiabetic properties. 5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c1-2-5-12-10(13)9(16-11(12)14)7-8-4-3-6-15-8/h1,3-4,6-7H,5H2/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDGNDQTBRQPLL-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C(=CC2=CC=CO2)SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
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5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
5-(2-furylmethylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione

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